molecular formula C14H15N B093827 2-(4-Biphenyl)ethylamine CAS No. 17027-51-9

2-(4-Biphenyl)ethylamine

Cat. No. B093827
CAS RN: 17027-51-9
M. Wt: 197.27 g/mol
InChI Key: WHPLBPSDTIZFSX-UHFFFAOYSA-N
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Description

2-(4-Biphenyl)ethylamine is a chemical compound that is structurally characterized by the presence of a biphenyl group attached to an ethylamine moiety. The biphenyl group consists of two phenyl rings connected by a single covalent bond, which can confer a range of physical and chemical properties depending on the substitution pattern on the rings. The ethylamine portion of the molecule provides an amine functional group, which can participate in various chemical reactions and interactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is often investigated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Similarly, the structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was elucidated, showing an orthorhombic system and space group Pbca . These studies highlight the importance of molecular geometry and intermolecular interactions in defining the properties of biphenyl compounds.

Chemical Reactions Analysis

The chemical reactivity of biphenyl derivatives can be influenced by the substituents on the phenyl rings. For instance, the presence of a fluorine atom can affect the electronic properties and reactivity of the compound, as seen in the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives . The introduction of various N-substituents was found to modulate the affinity for dopamine receptor subtypes, indicating the potential for chemical modification to tailor biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are determined by their molecular structure and substituents. For example, the mesogenic compounds 4-ethyl-4′-(4″-pentylcyclohexyl)biphenyl and its fluoro derivative exhibited different torsion angles between the phenyl rings, which can influence their liquid crystalline behavior . The crystal packing and short-range ordering of these compounds were also discussed in terms of their physical properties . Additionally, the synthesis and characterization of ethyl 2-(4-bromomethylphenyl)propionate, a key intermediate of Loxoprofen, involved analysis of its physical properties such as melting point and solubility .

Scientific Research Applications

  • Antidepressant Activity : 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to 2-(4-Biphenyl)ethylamine, have shown potential as antidepressants. They inhibit rat brain imipramine receptor binding and the uptake of neurotransmitters like norepinephrine and serotonin. Venlafaxine, one such compound, is under clinical evaluation for its antidepressant activity (Yardley et al., 1990).

  • Structural Studies : The compound p-Hydroxyephedrinium dihydrogenphosphate, structurally related to 2-(4-Biphenyl)ethylamine, has been studied using single-crystal X-ray diffraction to understand its molecular configuration (Datta et al., 1994).

  • Biological Activity of Derivatives : Derivatives of 2- and 3-phenylthiophen, structurally related to 2-(4-Biphenyl)ethylamine, have been synthesized for potential biological activity. These derivatives include substituted methylamines and ethylamines (Beaton et al., 1976).

  • Dopamine Receptor Ligands : 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives, closely related to 2-(4-Biphenyl)ethylamine, were synthesized as dopamine receptor ligands. They were tested for affinity and selectivity for D-1 and D-2 subtypes of dopamine receptors (Claudi et al., 1992).

  • Electron Transport in Organic Compounds : Naphthylamine-based organic compounds, including derivatives of 2-(4-Biphenyl)ethylamine, have been identified as having electron transporting abilities. This property is significant in the field of organic electronics, especially in the context of organic light-emitting diodes (Tse et al., 2006).

  • Green Chemistry in Organic Synthesis : Ethyl (4-Phenylphenyl)acetate, a compound related to 2-(4-Biphenyl)ethylamine, has been synthesized using green Suzuki coupling reactions. This compound is a precursor to felbinac, a drug with potential anti-arthritic applications (Costa et al., 2012).

Safety And Hazards

2-(4-Biphenyl)ethylamine is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

2-(4-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPLBPSDTIZFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274846
Record name 2-(4-Biphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Biphenyl)ethylamine

CAS RN

17027-51-9
Record name [1,1′-Biphenyl]-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17027-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Biphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Biphenyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
C Papamichail, CC Stoumpos - fsk36.materials.uoc.gr
Hybrid halide perovskites have been studied extensively in the last decade given their remarkable photophysical properties. Nevertheless, these relatively new class of solid materials …
Number of citations: 0 fsk36.materials.uoc.gr
NR Venkatesan, A Mahdi, B Barraza, G Wu… - Dalton …, 2019 - pubs.rsc.org
Hybrid halide Ruddlesden–Popper compounds are related to three-dimensional hybrid AMX3 perovskites (eg where A is a monovalent cation, M is a divalent metal cation, and X is a …
Number of citations: 20 pubs.rsc.org
I Berezowska, C Lemieux, NN Chung, J Ding… - Bioorganic & medicinal …, 2012 - Elsevier
Analogues of the δ opioid antagonist peptide TIPP (H-Tyr-Tic-Phe-Phe-OH; Tic=1,2,3,4-tetrahydroisoquinoline3-carboxylic acid) containing various 4′-[N-(alkyl or aralkyl)carboxamido]…
Number of citations: 3 www.sciencedirect.com
G Weltrowska, TMD Nguyen, C Lemieux… - Chemical biology & …, 2008 - Wiley Online Library
Analogues of the opioid peptides H‐Tyr‐c[d‐Cys‐Gly‐Phe(pNO 2 )‐d‐Cys]NH 2 (non‐selective), H‐Tyr‐d‐Arg‐Phe‐Lys‐NH 2 (μ‐selective) and dynorphin A(1‐11)‐NH 2 (κ‐selective) …
Number of citations: 7 onlinelibrary.wiley.com
I Berezowska, NN Chung, C Lemieux… - Journal of medicinal …, 2009 - ACS Publications
The novel phenylalanine analogues 4′-[N-((4′-phenyl)phenethyl)carboxamido]phenylalanine (Bcp) and 2′,6′-dimethyl-4′-[N-((4′-phenyl)phenethyl)carboxamido]phenylalanine …
Number of citations: 20 pubs.acs.org
L Romani, A Speltini, R Chiara, M Morana… - Cell Reports Physical …, 2023 - cell.com
There is increasing interest in the role of metal halide perovskites for heterogeneous catalysis. Here, we report a Ge-based 2D perovskite material that shows intrinsic water stability …
Number of citations: 4 www.cell.com
H Anwar, A Johnston, S Mahesh, K Singh… - ACS Central …, 2022 - ACS Publications
High-throughput experimentation (HTE) seeks to accelerate the exploration of materials space by uniting robotics, combinatorial methods, and parallel processing. HTE is particularly …
Number of citations: 5 pubs.acs.org
A Bertamino, C Ostacolo, P Ambrosino… - Journal of Medicinal …, 2016 - ACS Publications
Pharmacological modulation of the transient receptor potential melastatin type 8 (TRPM8) is currently under investigation as a new approach for the treatment of pain and other diseases…
Number of citations: 45 pubs.acs.org
MH Park, G Jo, BY Lee, EJ Kim, H Hyun - Biomedicines, 2021 - mdpi.com
The combination of near-infrared (NIR) fluorophores and photothermal therapy (PTT) provides a new opportunity for safe and effective cancer treatment. However, the precise molecular …
Number of citations: 6 www.mdpi.com
L Romani, A Speltini, R Chiara, M Morana… - 2022 - papers.ssrn.com
Photocatalytic reactions mediated by Metal Halide Perovskites (MHPs) semiconductors may be the next big thing in the ever-growing exploitation scenarios of these fascinating materials…
Number of citations: 2 papers.ssrn.com

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